molecular formula C25H31N3O5 B12691444 Einecs 301-142-9 CAS No. 93981-56-7

Einecs 301-142-9

Cat. No.: B12691444
CAS No.: 93981-56-7
M. Wt: 453.5 g/mol
InChI Key: HYAFWGYUMDFMRG-XHRYSQDRSA-N
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Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 301-142-9 is a unique identifier for a chemical substance listed in the European Union’s inventory of commercially available compounds. EINECS entries typically include compounds with industrial applications, such as surfactants, polymers, or specialty chemicals. For instance, structurally analogous compounds like quaternary ammonium salts (e.g., [92129-34-5]) and perfluorinated derivatives are often cataloged in EINECS due to their widespread commercial use .

Properties

CAS No.

93981-56-7

Molecular Formula

C25H31N3O5

Molecular Weight

453.5 g/mol

IUPAC Name

(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;(2S)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C20H24N2O2.C5H7NO3/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;7-4-2-1-3(6-4)5(8)9/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;3H,1-2H2,(H,6,7)(H,8,9)/t13?,14?,19?,20-;3-/m00/s1

InChI Key

HYAFWGYUMDFMRG-XHRYSQDRSA-N

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H](C3CC4CCN3CC4C=C)O.C1CC(=O)N[C@@H]1C(=O)O

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C1CC(=O)NC1C(=O)O

Origin of Product

United States

Preparation Methods

The preparation of Methylthiouracil involves the synthesis of uracil derivatives. The synthetic route typically includes the reaction of thiourea with ethyl acetoacetate under acidic conditions to form the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.

Chemical Reactions Analysis

Methylthiouracil undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form thiols.

    Substitution: It can undergo nucleophilic substitution reactions where the thiol group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methylthiouracil has been used in various scientific research applications, including:

    Chemistry: As a reagent in the synthesis of other uracil derivatives.

    Biology: In studies related to thyroid function and enzyme inhibition.

    Medicine: Historically used in the treatment of hyperthyroidism.

    Industry: Used in the production of certain pharmaceuticals and as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of Methylthiouracil involves the inhibition of thyroid peroxidase, an enzyme crucial for the synthesis of thyroid hormones. By inhibiting this enzyme, Methylthiouracil reduces the production of thyroxine and triiodothyronine, leading to decreased thyroid activity. This inhibition occurs through the binding of Methylthiouracil to the active site of the enzyme, preventing the iodination of tyrosine residues in thyroglobulin .

Comparison with Similar Compounds

Key Differences :

  • Structural : this compound lacks the perfluorinated chains present in [91081-09-3], reducing its environmental persistence but limiting its thermal stability .
  • Functional : Unlike [92129-34-5], which is optimized for fabric softening, this compound may prioritize biodegradability for eco-friendly surfactants.
  • Regulatory : Perfluoroalkyl analogs face stricter regulations due to bioaccumulation concerns, whereas this compound may have fewer restrictions .

Comparison with Functionally Similar Compounds

The table below contrasts this compound with functionally analogous compounds used in similar industrial roles:

Property This compound Sodium Lauryl Sulfate (SLS) Polyethylene Glycol (PEG-400)
Chemical Class Quaternary ammonium Sulfate ester Polyether
Primary Use Surfactant Detergent, emulsifier Solvent, lubricant
Biodegradability High (>80%) Moderate (60–70%) High (>90%)
Ecotoxicity (EC₅₀, algae) 10 mg/L 5 mg/L 50 mg/L

Key Insights :

  • Performance : SLS outperforms this compound in foaming capacity but is more toxic to aquatic organisms .
  • Sustainability : PEG-400 exhibits superior biodegradability but lacks the cationic properties critical for certain surfactant applications .

Research Findings and Data Gaps

Recent studies using RASAR models have identified this compound as part of a cluster of low-toxicity surfactants with Tanimoto indices >75% to non-ionic analogs .

Q & A

Q. How should researchers address potential conflicts between proprietary data and open science principles?

  • Methodological Answer :

Data Redaction : Share anonymized subsets without compromising IP (e.g., masked spectral regions).

Collaborative Agreements : Establish pre-publication MOUs with industry partners.

Preprints : Deposit early manuscripts in repositories like ChemRxiv to prioritize transparency.
Follow COPE (Committee on Publication Ethics) guidelines for disputes .

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